molecular formula C17H20N2O3 B12755113 72Xxd6GT83 CAS No. 147440-36-6

72Xxd6GT83

Katalognummer: B12755113
CAS-Nummer: 147440-36-6
Molekulargewicht: 300.35 g/mol
InChI-Schlüssel: PHBOMRBJHZFDHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinepropanamide, 5-ethyl-1,2-dihydro-N-(2-hydroxyphenyl)-6-methyl-2-oxo- involves several steps. The primary synthetic route includes the reaction of pyridine derivatives with appropriate reagents under controlled conditions. Specific details on the reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistent production of high-purity 3-Pyridinepropanamide, 5-ethyl-1,2-dihydro-N-(2-hydroxyphenyl)-6-methyl-2-oxo- for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinepropanamide, 5-ethyl-1,2-dihydro-N-(2-hydroxyphenyl)-6-methyl-2-oxo- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Pyridinepropanamide, 5-ethyl-1,2-dihydro-N-(2-hydroxyphenyl)-6-methyl-2-oxo- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Pyridinepropanamide, 5-ethyl-1,2-dihydro-N-(2-hydroxyphenyl)-6-methyl-2-oxo- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to 3-Pyridinepropanamide, 5-ethyl-1,2-dihydro-N-(2-hydroxyphenyl)-6-methyl-2-oxo- include other pyridine derivatives and amides with similar structural features .

Uniqueness

What sets 3-Pyridinepropanamide, 5-ethyl-1,2-dihydro-N-(2-hydroxyphenyl)-6-methyl-2-oxo- apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

147440-36-6

Molekularformel

C17H20N2O3

Molekulargewicht

300.35 g/mol

IUPAC-Name

3-(5-ethyl-6-methyl-2-oxo-1H-pyridin-3-yl)-N-(2-hydroxyphenyl)propanamide

InChI

InChI=1S/C17H20N2O3/c1-3-12-10-13(17(22)18-11(12)2)8-9-16(21)19-14-6-4-5-7-15(14)20/h4-7,10,20H,3,8-9H2,1-2H3,(H,18,22)(H,19,21)

InChI-Schlüssel

PHBOMRBJHZFDHA-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(NC(=O)C(=C1)CCC(=O)NC2=CC=CC=C2O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.